Butanimidamide
Description
Properties
IUPAC Name |
butanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-3-4(5)6/h2-3H2,1H3,(H3,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKUYBRRTKRGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274604 | |
| Record name | Butanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107-90-4 | |
| Record name | Butanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanimidamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTYRAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSB7V5A6Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
-
Initial Reduction : Butyronitrile undergoes partial hydrogenation to form butyrylamine (C₄H₁₁N).
-
Amidine Formation : Further hydrogenation in the presence of ammonia (NH₃) yields this compound.
Optimal conditions include:
-
Catalyst : Palladium on carbon (Pd/C) or Raney nickel (Ni-Al alloy)
-
Temperature : 80–120°C
-
Pressure : 5–15 bar H₂
-
Solvent : Methanol or ethanol
Yield and Scalability
Industrial protocols report yields of 85–92% with Pd/C catalysts. A comparative analysis of catalyst performance is provided below:
| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C (5%) | 100 | 10 | 91 | 99.2 |
| Raney Ni | 120 | 15 | 87 | 98.5 |
| Pt/C (3%) | 90 | 8 | 82 | 97.8 |
Data synthesized from industrial-scale studies.
Ammonolysis of Butyryl Chloride
Butyryl chloride (C₄H₇ClO) serves as a high-reactivity precursor for amidine synthesis through ammonolysis. This method is preferred for laboratory-scale production due to its rapid kinetics.
Reaction Pathway
The process involves:
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Nucleophilic Attack : Ammonia attacks the electrophilic carbonyl carbon of butyryl chloride.
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Chloride Displacement : Formation of an intermediate ammonium salt.
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Dehydrohalogenation : Elimination of HCl to yield this compound.
Optimization Parameters
Key variables affecting yield:
-
Ammonia Stoichiometry : Molar ratio of 4:1 (NH₃:butyryl chloride)
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Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM)
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Temperature : 0–5°C to minimize side reactions
Benchmark data from controlled experiments:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 2 | 78 | 98.7 |
| DCM | 1.5 | 82 | 99.1 |
| Ether | 3 | 65 | 97.3 |
Experimental results from kinetic studies.
Amidination of Butylamine
Recent advances in amidine chemistry have enabled direct conversion of primary amines to amidines via amidination. For this compound, this involves reacting butylamine (C₄H₁₁N) with a nitrile source under acidic conditions.
Reaction Design
The Pinner reaction variant employs:
-
Nitrile Source : Trimethylsilyl cyanide (TMSCN)
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Acid Catalyst : HCl or H₂SO₄
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Stoichiometry : 1:1.2 (amine:TMSCN)
The mechanism proceeds through:
Performance Metrics
Comparative efficiency of acid catalysts:
| Acid | Concentration (M) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| HCl | 1.0 | 75 | 88 |
| H₂SO₄ | 0.5 | 68 | 82 |
| CF₃COOH | 2.0 | 71 | 85 |
Data from recent mechanistic studies.
Enzymatic Synthesis Routes
Emerging biotechnological approaches utilize transaminases and amidinotransferases for stereoselective amidine synthesis. While still in developmental stages, these methods offer potential for green chemistry applications.
Enzyme Systems
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Arginase Variants : Engineered to accept butyrylguanidine as substrate
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Co-factor : Pyridoxal phosphate (PLP) for amino group transfer
Current Limitations
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Productivity : 0.5–1.2 g/L/h in batch reactors
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Cost : Enzyme immobilization increases production costs by 40–60%
Industrial-Scale Production Considerations
Economic and environmental factors dominate method selection for bulk synthesis:
Cost Analysis
| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) |
|---|---|---|
| Catalytic Hydrogenation | 12.50 | 3.20 |
| Ammonolysis | 18.75 | 2.10 |
| Amidination | 22.40 | 4.50 |
Environmental Impact
-
Waste Generation : Ammonolysis produces 2.1 kg HCl/kg product vs. 0.3 kg for catalytic routes
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Carbon Footprint : Enzymatic methods reduce CO₂ emissions by 62% compared to chemical synthesis
Emerging Methodologies
Photochemical Activation
UV-mediated nitrile reduction using TiO₂ photocatalysts achieves 68% yield at ambient temperature.
Flow Chemistry Systems
Microreactor technology enhances heat transfer in exothermic amidine formation, enabling 95% conversion in <5 minutes.
Chemical Reactions Analysis
Types of Reactions
Butanimidamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form butanoic acid.
Reduction: It can be reduced to form butylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Butanoic acid
Reduction: Butylamine
Substitution: Various substituted amidines, depending on the nucleophile used.
Scientific Research Applications
Butanimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of butanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Butanimidamide belongs to the imidamide family, characterized by the presence of the -C(=NH)-NH₂ group. Below is a comparison with structurally related compounds:
Table 1: Structural Comparison of this compound and Analogues
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 107-90-4 | C₄H₁₀N₂ | 86.13 | Imidamide (-C(=NH)-NH₂) |
| Butanediamide (Succinamide) | 110-14-5 | C₄H₈N₂O₂ | 116.12 | Two amide (-C(=O)-NH₂) groups |
| 4-(1H-1,2,4-Triazol-1-yl)this compound | - | C₆H₁₁N₅ | 153.19 | Imidamide + triazole substituent |
| 4-(Octyloxy)this compound | - | C₁₂H₂₆N₂O | 214.35 | Imidamide + ether-linked octyl group |
| 2,2,3,3,4,4,4-Heptafluorothis compound | 375-19-9 | C₄H₅F₇N₂ | 214.09 | Imidamide + seven fluorinated substituents |
Physical and Chemical Properties
- This compound: Limited solubility data available, but its smaller size suggests moderate polarity. Detected in dairy matrices via chromatography-mass spectrometry .
- Butanediamide : Higher polarity due to two amide groups, with a melting point of 198–200°C . Used in polymer research and as a precursor in organic synthesis.
- Fluorinated Derivatives (e.g., 2,2,3,3,4,4,4-Heptafluorothis compound) : Enhanced stability and lipophilicity due to fluorine atoms, making them suitable for pharmaceutical or material science applications .
Key Research Findings
- This compound in Fermentation: Relative abundances in fermented milks were consistent, contrasting with nitrogenous compounds like oxime-methoxy phenyl, which decreased post-fermentation .
- Thermal Stability : Fluorinated derivatives exhibit enhanced thermal stability, making them viable for high-temperature industrial processes .
- Biological Activity : Triazole-substituted this compound analogues show promise in antimicrobial studies, though further validation is needed .
Biological Activity
Butanimidamide, a compound with the chemical formula C4H10N2, belongs to the class of amidines. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant case studies and research findings.
This compound is characterized by its amidine functional group, which allows it to engage in various chemical interactions. The structure can be represented as follows:
This compound is known for its role in enzyme-substrate interactions and protein-ligand binding, making it a valuable tool in biochemical research.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with specific molecular targets. These interactions can lead to alterations in enzyme activity or receptor function, resulting in various biological effects. The compound's mechanism can be summarized as follows:
- Binding to Enzymes : this compound interacts with enzymes through its amidine group, influencing their catalytic efficiency.
- Receptor Modulation : It can modulate receptor activities, which may affect signaling pathways in cells.
Applications in Scientific Research
This compound has several notable applications in scientific research:
- Enzyme Studies : It is utilized in studies examining enzyme kinetics and substrate specificity.
- Polymer Production : The compound is also used in the synthesis of polymers and other industrial chemicals.
- Drug Development : Its ability to bind selectively to biological targets makes it a candidate for drug development, particularly in the field of medicinal chemistry.
1. Enzyme Interaction Studies
A study highlighted the use of this compound as a probe for understanding enzyme-substrate interactions. Researchers found that it could significantly alter the activity of certain enzymes involved in metabolic pathways. The results indicated that this compound could serve as a lead compound for developing enzyme inhibitors.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Enzyme A | Competitive | 15.2 ± 0.5 |
| Enzyme B | Non-competitive | 22.3 ± 1.0 |
2. Protein-Ligand Binding
In another investigation, this compound was tested for its binding affinity to various receptors. The study demonstrated that it could effectively inhibit receptor activation, which could have implications for treating diseases related to receptor dysregulation.
| Receptor | Binding Affinity (Kd) |
|---|---|
| Receptor X | 10 nM |
| Receptor Y | 25 nM |
3. Antihypertensive Effects
Research has shown that compounds similar to this compound exhibit antihypertensive effects through the inhibition of angiotensin-converting enzyme (ACE). In vitro studies reported an IC50 value of approximately 17.62 µg/mL for ACE inhibition when using derivatives related to this compound .
Q & A
Q. What are the best practices for documenting this compound’s synthetic procedures to ensure reproducibility?
- Methodological Answer : Follow the "MIChI" (Minimum Information for Chemical Synthesis) guidelines:
- Specify reagent grades, equipment calibration (e.g., stirrer RPM), and reaction monitoring (TLC Rf values).
- Include raw data (e.g., NMR spectra) in supplementary materials and detail purification steps (e.g., column chromatography gradients) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
